Cas no 1807075-63-3 (5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine)
5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine
-
- Inchi: 1S/C9H7ClF2N2O/c1-15-8-6(3-13)5(2-10)4-14-7(8)9(11)12/h4,9H,2H2,1H3
- InChI Key: CJLDDWVYLLBXHQ-UHFFFAOYSA-N
- SMILES: ClCC1=CN=C(C(F)F)C(=C1C#N)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 256
- XLogP3: 1.6
- Topological Polar Surface Area: 45.9
5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040921-250mg |
5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine |
1807075-63-3 | 97% | 250mg |
$960.00 | 2022-03-31 | |
| Alichem | A029040921-500mg |
5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine |
1807075-63-3 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
| Alichem | A029040921-1g |
5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine |
1807075-63-3 | 97% | 1g |
$2,980.00 | 2022-03-31 |
5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine
Introduction to 5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine (CAS No. 1807075-63-3)
5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine, with the CAS number 1807075-63-3, is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloromethyl group, a cyano group, a difluoromethyl group, and a methoxy substituent on a pyridine ring. These functional groups endow the molecule with a range of chemical and biological properties that make it an attractive candidate for various applications.
The chemical structure of 5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine can be represented as follows: C10H8ClF2N2O. The presence of the chloromethyl group allows for facile derivatization, making it a valuable intermediate in the synthesis of more complex molecules. The cyano group imparts nitrile functionality, which can be converted into various other functional groups through well-established chemical transformations. The difluoromethyl group contributes to the molecule's lipophilicity and metabolic stability, while the methoxy substituent enhances its solubility and reactivity.
In recent years, 5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its use as an intermediate in the development of novel drugs targeting specific biological pathways. For instance, researchers have explored its utility in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties. The unique combination of functional groups in this molecule allows for the fine-tuning of pharmacological profiles, enabling the design of drugs with improved efficacy and reduced side effects.
A notable study published in the Journal of Medicinal Chemistry highlighted the potential of 5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine as a scaffold for developing inhibitors of specific enzymes involved in cancer progression. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against key enzymes such as protein kinases and proteases, which are often overexpressed in cancer cells. These findings suggest that 5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine could serve as a valuable starting point for the development of targeted cancer therapies.
Beyond its applications in oncology, 5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine has also shown promise in other therapeutic areas. For example, it has been investigated for its potential as an antiviral agent against RNA viruses such as influenza and coronaviruses. The difluoromethyl group in particular has been shown to enhance antiviral activity by increasing the compound's ability to penetrate viral membranes and inhibit viral replication. This makes it an attractive candidate for further development in antiviral drug discovery.
In addition to its therapeutic applications, 5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine has also found use in agrochemical research. Its unique structural features make it suitable for the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. Studies have shown that derivatives of this compound exhibit high selectivity and low toxicity to non-target organisms, making them promising candidates for sustainable agricultural practices.
The synthesis of 5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine typically involves a multi-step process that includes the formation of key intermediates such as 2-difluoromethylpyridines and subsequent functionalization steps to introduce the chloromethyl and cyano groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic and industrial research.
In conclusion, 5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine (CAS No. 1807075-63-3) is a highly versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and agrochemical development. Its unique combination of functional groups provides a robust platform for the design and synthesis of novel molecules with diverse biological activities. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing various fields of science and technology.
1807075-63-3 (5-(Chloromethyl)-4-cyano-2-(difluoromethyl)-3-methoxypyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)